3-(3-Thienyl)-2-propyn-1-ol
Overview
Description
3-(3-Thienyl)-2-propyn-1-ol is a chemical compound that falls within the broader category of organosulfur compounds. It contains a thiophene ring, which is a sulfur-containing heterocycle, bonded to a propynol moiety. This compound is of interest due to its unique structural and electronic properties which make it a valuable entity in various chemical syntheses and material science applications.
Synthesis Analysis
The synthesis of compounds related to 3-(3-Thienyl)-2-propyn-1-ol involves various methods, including cross-coupling reactions such as the Stille and Suzuki couplings. For instance, oligo(thienylfuran) compounds have been synthesized through repetitive Stille coupling reactions, demonstrating the versatility of cross-coupling methods in constructing complex thiophene-containing molecules (Miyata et al., 2005).
Molecular Structure Analysis
The molecular structure of thiophene derivatives is characterized by their planar configurations and conjugated systems. Structural and electronic properties of such compounds have been extensively studied through experimental and computational methods, including X-ray crystallography and DFT calculations. For example, a study on oligo(thienylfuran)s revealed that these molecules exhibit nearly planar conformations with significant π-conjugation, affecting their electronic and optical properties (Miyata et al., 2005).
Scientific Research Applications
Homocoupling and Cyclization to Produce Fluorescent Dihydrofuran Derivatives : 3-aryl-2-propyn-1-ols, including 3-(3-Thienyl)-2-propyn-1-ol, undergo regio- and stereoselective homocoupling in the presence of a rhodium catalyst. This process liberates a ketone molecule and results in 2-hydroxymethyl-(E)-enynes. Subsequent cyclization of these enynes produces fluorescent 2,3-dihydrofuran derivatives (Funayama et al., 2005).
Cross-Coupling with Bis(trimethylsilyl)acetylene : 3-aryl-2-propyn-1-ols undergo cross-coupling with bis(trimethylsilyl)acetylene via rhodium catalysis. This reaction forms 2-hydroxymethyl-(E)-enynes, which can then be converted into fluorescent dihydrofuran derivatives through further chemical processes (Horita et al., 2007).
Resolution as a Key Intermediate for Duloxetine : The compound has been used as a key intermediate in the resolution of racemic mixtures for the synthesis of duloxetine, a pharmaceutical drug. Specifically, the resolution was optimized using (S)-mandelic acid as a resolving agent, leading to the purification of the compound with high enantiomeric excess (Sakai et al., 2003).
Engineering Carbonyl Reductase for Enantioselective Reduction : The compound has been used in the study of engineering carbonyl reductase enzymes for the enantioselective reduction of β-amino ketones, an important process in the synthesis of certain antidepressants (Zhang et al., 2015).
Electrochromic Behavior in Poly(2-(2-thienyl)-1H-pyrrole) : Studies have investigated the effect of introducing short alkyl chains in poly(2-(2-thienyl)-1H-pyrrole) on its electrochromic behavior, revealing significant effects and potential applications in electronic devices (Pozo‐Gonzalo et al., 2008).
Synthesis of Novel Pyrazoles and Antibacterial Evaluation : The compound has been utilized in the synthesis of novel pyrazoles, which were characterized and screened for their antibacterial and antifungal activities, showing promise in antimicrobial research (Rai et al., 2008).
Corrosion Inhibition in Steel : The related compound 3-Phenyl-2-propyn-1-ol has been studied for its effectiveness in mitigating steel corrosion in hydrochloric acid solutions, suggesting potential applications in corrosion prevention (Growcock & Lopp, 1988).
Electrochemical Properties in Organic–Electronic Devices : C3-symmetric molecules synthesized by Stille cross-coupling, containing thienyl groups, have been investigated for their good conductivity and stability, suggesting applications in organic electronic devices like OLEDs, OFETs, and solar cells (Idzik et al., 2010).
Synthesis of Cyclopentadienylosmium Compounds : Research into the synthesis of new cyclopentadienylosmium compounds containing unsaturated carbon donor coligands has explored the reactions involving compounds similar to 3-(3-Thienyl)-2-propyn-1-ol, indicating potential in organometallic chemistry (Crochet et al., 1998).
Safe Sulfonylation of Alcohols : The safe sulfonylation of alcohols like 2-propyn-1-ol, a related compound, has been studied, indicating potential applications in chemical synthesis and safety (Tanabe et al., 1995).
Safety And Hazards
The safety data sheet for (3-Thienyl)ethanol, a related compound, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as a Category 4 flammable liquid . Precautions include avoiding heat/sparks/open flames/hot surfaces, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place .
properties
IUPAC Name |
3-thiophen-3-ylprop-2-yn-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGIHHGUVGWIHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C#CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479440 | |
Record name | 3-(3-thienyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Thienyl)-2-propyn-1-ol | |
CAS RN |
170859-75-3 | |
Record name | 3-(3-Thienyl)-2-propyn-1-ol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170859-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-thienyl)-2-propyn-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479440 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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